molecular formula C8H16N2O B12978833 (7-Oxaspiro[3.5]nonan-2-yl)hydrazine

(7-Oxaspiro[3.5]nonan-2-yl)hydrazine

Cat. No.: B12978833
M. Wt: 156.23 g/mol
InChI Key: NUXQCXFZMMKKDR-UHFFFAOYSA-N
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Description

(7-Oxaspiro[3.5]nonan-2-yl)hydrazine is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a hydrazine group attached to a spirocyclic nonane ring system containing an oxygen atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Oxaspiro[3.5]nonan-2-yl)hydrazine typically involves the reaction of a suitable spirocyclic precursor with hydrazine or its derivatives. One common method involves the reaction of (7-Oxaspiro[3.5]nonan-2-yl)methanol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(7-Oxaspiro[3.5]nonan-2-yl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield azo compounds, while reduction can produce amines.

Scientific Research Applications

(7-Oxaspiro[3.5]nonan-2-yl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (7-Oxaspiro[3.5]nonan-2-yl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Oxaspiro[3.5]nonan-2-yl)hydrazine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its unique properties compared to other non-spirocyclic hydrazine derivatives.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

7-oxaspiro[3.5]nonan-2-ylhydrazine

InChI

InChI=1S/C8H16N2O/c9-10-7-5-8(6-7)1-3-11-4-2-8/h7,10H,1-6,9H2

InChI Key

NUXQCXFZMMKKDR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC(C2)NN

Origin of Product

United States

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